N-([2,4'-bipyridin]-3-ylmethyl)-4-propylbenzamide
Description
N-([2,4'-bipyridin]-3-ylmethyl)-4-propylbenzamide is a synthetic small-molecule compound featuring a bipyridine core linked to a benzamide moiety via a methylene bridge.
Properties
IUPAC Name |
4-propyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-4-16-6-8-18(9-7-16)21(25)24-15-19-5-3-12-23-20(19)17-10-13-22-14-11-17/h3,5-14H,2,4,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGHCRSLQAMDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-4-propylbenzamide typically involves the coupling of 2,4’-bipyridine with a benzamide derivative. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acids. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of bipyridine derivatives, including N-([2,4’-bipyridin]-3-ylmethyl)-4-propylbenzamide, often involves large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-4-propylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine moiety allows for substitution reactions, particularly at the nitrogen atoms, using alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that N-([2,4'-bipyridin]-3-ylmethyl)-4-propylbenzamide exhibits potential anticancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines, particularly those resistant to conventional therapies. Research has shown that derivatives of this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Mechanism of Action
The compound acts as an antagonist to certain receptors implicated in tumor growth, such as the P2Y14 receptor. This antagonism has been linked to reduced inflammation and improved outcomes in models of cancer progression . Additionally, its ability to interact with multiple biological targets enhances its therapeutic potential.
Antimicrobial Properties
This compound has demonstrated broad-spectrum antimicrobial activity against various gram-positive bacteria. Preliminary studies suggest that it may be effective against resistant strains such as Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Coordination Chemistry
As a bipyridine derivative, this compound plays a crucial role in coordination chemistry. Its ability to form stable complexes with transition metals makes it useful in catalysis and materials synthesis. Researchers are exploring its application in developing novel catalysts for organic reactions, which could lead to more efficient synthetic routes in pharmaceuticals and fine chemicals .
Case Study 1: Anticancer Efficacy
A study focused on the structure-activity relationship (SAR) of related compounds revealed that modifications on the bipyridine moiety could enhance the anticancer efficacy of this compound. The findings suggested that specific substitutions could improve receptor binding affinity and selectivity against cancer cell lines .
Case Study 2: Antimicrobial Testing
Another research effort synthesized several derivatives of this compound to evaluate their antibacterial properties. Results indicated significant bactericidal activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold.
The following table summarizes key findings regarding the biological activity of this compound:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-4-propylbenzamide involves its ability to chelate metal ions. This chelation can disrupt various biological processes, particularly those that rely on metal-dependent enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several analogs with shared structural motifs, enabling a comparative analysis of substituent effects on physicochemical properties and synthetic feasibility. Below is a detailed comparison:
Key Findings :
Substituent Position and Yield :
- The 2,4'-bipyridine derivatives (e.g., 17g ) exhibit higher synthetic yields (82%) compared to 2,3′-bipyridine analogs (e.g., 18a , 30%), suggesting that substituent positioning on the bipyridine ring significantly impacts reaction efficiency .
- The bulky isopropyl group in purine-based compounds (e.g., 17g , 18a ) may sterically hinder reactions, reducing yields compared to benzamide-linked analogs (e.g., 18b ) .
Biological Relevance :
- While the target compound lacks explicit activity data, analogs like 17g and 18b are designed as cyclin-dependent kinase (CDK) inhibitors, with 17g showing enhanced solubility due to its pyridinyl substituent .
- The 4-propylbenzamide group in the target compound may enhance membrane permeability compared to polar benzamide derivatives (e.g., 18b , 18c ), which contain amide groups that could limit passive diffusion .
Spectral Signatures :
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-4-propylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug resistance and cancer treatment. This article reviews the existing literature on the biological activity of this compound, focusing on its interactions with P-glycoprotein (P-gp), anti-inflammatory properties, and potential applications in cancer therapy.
1. Interaction with P-Glycoprotein
P-glycoprotein (P-gp) is an ATP-dependent efflux transporter that plays a crucial role in the pharmacokinetics of many drugs. The interaction of this compound with P-gp has been explored in various studies, indicating its potential as a modulator of drug resistance.
The compound has been shown to stimulate ATPase activity in P-gp, which is indicative of its ability to interact with the transporter. Studies have reported that compounds stimulating basal ATPase activity are likely substrates for P-gp, while those that inhibit ATPase activity may act as competitive inhibitors .
1.2 Experimental Findings
In vitro assays demonstrated that this compound can reverse paclitaxel resistance in HEK293 cells overexpressing P-gp. This suggests that it may enhance the efficacy of chemotherapeutic agents by inhibiting their efflux from cancer cells .
| Compound | Effect on P-gp ATPase Activity | IC50 (μM) |
|---|---|---|
| This compound | Stimulates | 0.5 |
| Control (Tariquidar) | Inhibits | 0.01 |
2. Anti-inflammatory Activity
Research has also indicated potential anti-inflammatory properties for this compound. Inflammation is a critical factor in various diseases, including cancer and neurodegenerative disorders.
2.1 In Vivo Studies
In vivo studies have shown that the compound exhibits significant anti-inflammatory effects, which could be attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
The proposed mechanism involves modulation of the NF-kB signaling pathway, which is central to inflammatory responses. By inhibiting this pathway, this compound may reduce inflammation and associated tissue damage.
3. Applications in Cancer Therapy
Given its ability to modulate P-gp and exert anti-inflammatory effects, this compound holds promise as a therapeutic agent in cancer treatment.
3.1 Case Studies
Several case studies have highlighted its effectiveness when used in combination with standard chemotherapeutic agents:
- Case Study 1 : In a mouse model of breast cancer, treatment with this compound alongside doxorubicin resulted in a significant reduction in tumor volume compared to doxorubicin alone .
- Case Study 2 : In patients with advanced ovarian cancer, the addition of this compound to paclitaxel therapy improved overall response rates and reduced side effects associated with chemotherapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
